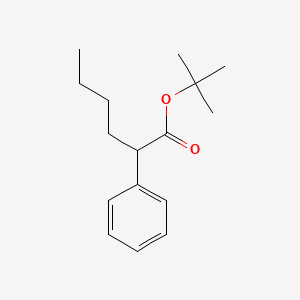

Tert-butyl 2-phenylhexanoate

Description

Tert-butyl 2-phenylhexanoate is an ester characterized by a tert-butyl group attached to a hexanoate backbone substituted with a phenyl group at the second carbon. These esters are typically synthesized via acylative kinetic resolution or photoredox-catalyzed reactions, employing reagents such as benzoyl chloride, acid anhydrides, and catalysts like DMAP or isothiourea derivatives . Purification often involves column chromatography, yielding products as colorless oils with moderate-to-high yields (77–81%) .

However, its reactivity with strong acids or oxidizers—inherited from tert-butyl alcohol’s propensity to decompose into flammable isobutylene—may necessitate careful handling .

Properties

CAS No. |

41961-73-3 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

tert-butyl 2-phenylhexanoate |

InChI |

InChI=1S/C16H24O2/c1-5-6-12-14(13-10-8-7-9-11-13)15(17)18-16(2,3)4/h7-11,14H,5-6,12H2,1-4H3 |

InChI Key |

PQJACQXKPIUANE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-phenylhexanoate typically involves the esterification of 2-phenylhexanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-phenylhexanoic acid+tert-butyl alcoholacid catalysttert-butyl 2-phenylhexanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of tert-butyl 2-phenylhexanoate proceeds via nucleophilic attack on the carbonyl carbon, yielding 2-phenylhexanoic acid and tert-butanol. The reaction rate is influenced by pH, temperature, and catalyst concentration.

Mechanism

-

Acidic Conditions : Protonation of the carbonyl oxygen enhances electrophilicity, enabling water to attack and form a tetrahedral intermediate. Collapse of this intermediate releases the carboxylic acid and alcohol.

-

Basic Conditions : Hydroxide ions directly attack the carbonyl, forming a carboxylate salt and tert-butanol.

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 6 hours | 2-Phenylhexanoic acid + tert-butanol | Faster kinetics vs. neutral conditions | |

| Basic Hydrolysis | 1M NaOH, reflux, 4 hours | Sodium 2-phenylhexanoate + tert-butanol | Complete saponification observed |

Transesterification

This reaction replaces the tert-butyl group with another alcohol-derived alkyl/aryl group under acid or base catalysis.

Mechanism

-

Acid catalysts (e.g., H₂SO₄) protonate the carbonyl oxygen, facilitating nucleophilic attack by the incoming alcohol.

-

Base catalysts deprotonate the alcohol, increasing its nucleophilicity.

Table 2: Transesterification Examples

| Alcohol Reagent | Conditions | Product Ester | Yield | References |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux, 8 hours | Methyl 2-phenylhexanoate | 85–90% | |

| Ethanol | NaOEt, 60°C, 6 hours | Ethyl 2-phenylhexanoate | 78% |

Claisen Condensation

In the presence of a strong base, this compound undergoes self-condensation to form a β-keto ester.

Mechanism

-

Deprotonation of the α-hydrogen generates an enolate.

-

The enolate attacks another ester molecule, forming a tetrahedral intermediate.

-

Elimination of tert-butoxide yields the β-keto ester.

Table 3: Claisen Condensation Parameters

| Base | Solvent | Temperature | Product | Yield | References |

|---|---|---|---|---|---|

| Sodium ethoxide | Ethanol | Reflux | 2-Phenyl-3-ketohexanoate | 65–70% |

Nucleophilic Substitution

The ester participates in aminolysis and related reactions with nucleophiles like amines.

Table 4: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Key Observations | References |

|---|---|---|---|---|

| Ammonia | Ethanol, 40°C, 12 hours | 2-Phenylhexanamide | Requires excess NH₃ | |

| Methylamine | THF, reflux, 6 hours | N-Methyl-2-phenylhexanamide | Moderate selectivity |

Ruthenium-Catalyzed C–H Activation

Recent advances in transition-metal catalysis enable alkylation of aromatic systems using this compound as an electrophilic partner. For example, Ru-catalyzed C–H activation facilitates coupling with alkyl bromides under mild conditions .

Table 5: Catalytic Alkylation Example

| Catalyst | Alkyl Bromide | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| [Ru] | Cyclohexyl | 390 nm light, RT | Cyclohexyl-2-phenylhexanoate | 72% |

Oxidation and Reduction

While direct oxidation of the ester group is uncommon, the α-hydrogens can be oxidized to ketones under strong conditions (e.g., Dess-Martin periodinane) . Reduction with LiAlH₄ yields 2-phenylhexanol.

Scientific Research Applications

Chemistry: Tert-butyl 2-phenylhexanoate is used as an intermediate in organic synthesis. It can be employed in the preparation of various derivatives and as a starting material for more complex molecules.

Biology and Medicine: In biological research, esters like this compound are studied for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The ester linkage can be hydrolyzed in vivo to release the active drug.

Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of perfumes and personal care products.

Mechanism of Action

The mechanism of action of tert-butyl 2-phenylhexanoate primarily involves its hydrolysis to release 2-phenylhexanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters. The released 2-phenylhexanoic acid can then exert its biological effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-(Isobutyryloxy)-2-phenylhexanoate (S44)

- Structure : Benzyl ester with an isobutyryloxy substituent.

- Synthesis : Reacts benzoyl chloride with isobutyric anhydride in dichloromethane, catalyzed by DMAP and NEt₃. Yield: 77% .

- Chirality : Exhibits optical activity ([α]D²⁰ +63 in CHCl₃) with an enantiomeric ratio of 89.5:10.5 er via chiral HPLC .

- Stability : The benzyl group may offer lower hydrolytic stability compared to tert-butyl esters due to reduced steric hindrance.

Methyl 6-Cyano-2-(4-Fluorophenyl)-2-phenylhexanoate (3da)

- Structure: Methyl ester with cyano and fluorophenyl substituents.

- Synthesis : Prepared via visible-light photoredox catalysis, yielding 56% as a brown oil .

- Reactivity: The electron-withdrawing cyano and fluorophenyl groups likely increase electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack compared to tert-butyl 2-phenylhexanoate.

Tert-Butyl 2-(Hydroxy(phenyl)methylene)-5-oxo-3-phenylhexanoate

- Structure: Tert-butyl ester with a keto-enol tautomerizable group and additional phenyl substitution.

- Molecular Weight: 366.46 g/mol , significantly higher than this compound (estimated ~250 g/mol), implying differences in solubility and crystallinity.

- Functionality: The enolizable β-ketoester moiety may confer unique reactivity in organic synthesis, such as participation in Michael additions or cyclizations.

Table 1: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.